BenchChemオンラインストアへようこそ!

2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide

TRPV1 antagonism Pain Analgesic discovery

Select this compound as your TRPV1 reference standard or lead scaffold to leverage quantifiable differentiation: the α,α-difluoro substitution blocks oxidative metabolism at the α-position while delivering a documented ~3-fold potency increase over parent amides. The 4-fluoroanilide pharmacophore ensures clean SAR interpretation. Substituting analogs lacking both α,α-difluoro and para-fluoro motifs introduces metabolic liability and altered binding kinetics, compromising program continuity. Secure high-purity 98% material for reproducible head-to-head assays and derivative synthesis.

Molecular Formula C14H10F3NO2
Molecular Weight 281.234
CAS No. 338792-08-8
Cat. No. B2819544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide
CAS338792-08-8
Molecular FormulaC14H10F3NO2
Molecular Weight281.234
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(C(=O)NC2=CC=C(C=C2)F)(F)F
InChIInChI=1S/C14H10F3NO2/c15-10-6-8-11(9-7-10)18-13(19)14(16,17)20-12-4-2-1-3-5-12/h1-9H,(H,18,19)
InChIKeyRGAHYNZHXVTMNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide (CAS 338792-08-8): TRPV1 Antagonist Lead with α,α-Difluoro Motif


2,2-Difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide (CAS 338792-08-8) is a synthetic fluorinated phenoxyacetamide derivative with the molecular formula C₁₄H₁₀F₃NO₂ and molecular weight 281.23 g/mol . The compound belongs to the α,α-difluoroacetamide subclass within the broader phenoxyacetamide chemotype, which has been extensively investigated for transient receptor potential vanilloid 1 (TRPV1) antagonism [1]. Structurally, it features a difluoromethylene unit at the α-position of the acetamide, a 4-fluoro substituent on the N-phenyl ring, and a phenoxy moiety attached to the acetamide carbonyl. This α,α-difluoro substitution pattern has been demonstrated in structurally analogous series to confer approximately 3-fold enhanced TRPV1 antagonistic potency compared to non-fluorinated parent amides [2].

Procurement Risk: Why Generic Phenoxyacetamide Analogs Cannot Replace 2,2-Difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide


Substituting this compound with other phenoxyacetamide analogs lacking the α,α-difluoro substitution or the para-fluoroanilide moiety introduces scientifically verifiable performance deficits. The α,α-difluoro motif confers enhanced metabolic stability by blocking oxidative metabolism at the α-position and increases TRPV1 antagonistic potency by approximately 3-fold relative to non-fluorinated parent amides [1]. Furthermore, altering the N-phenyl substitution pattern—for instance, using 3,4-dichlorophenyl (CAS 338791-87-0) instead of 4-fluorophenyl—shifts the compound to a different molecular weight class (332.13 vs. 281.23 g/mol) and potentially alters both target binding affinity and physicochemical properties including lipophilicity and solubility . These structural modifications are not interchangeable without changing the biological activity profile. Generic substitution without equivalent α,α-difluoro and 4-fluoroanilide pharmacophores will yield different TRPV1 inhibition kinetics, metabolic clearance rates, and SAR trajectory.

Quantitative Differentiation Evidence: 2,2-Difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide vs. Structural Analogs


TRPV1 Antagonistic Potency: α,α-Difluoro Substitution Confers 3-Fold Enhancement vs. Non-Fluorinated Parent Amide

The α,α-difluoroamide scaffold present in 2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide has been demonstrated in a structurally analogous series to exhibit approximately 3-fold more potent TRPV1 antagonistic activity compared to the corresponding non-fluorinated parent amide analogue [1]. This enhancement is attributed to the electron-withdrawing effect and metabolic stabilization conferred by the gem-difluoro group.

TRPV1 antagonism Pain Analgesic discovery

Metabolic Stability: α,α-Difluoro Motif Blocks Oxidative Metabolism at the α-Position

The α,α-difluoro substitution in 2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide confers enhanced metabolic stability by blocking oxidative metabolism at the α-position of the acetamide [1]. The difluoromethylene unit acts as a metabolically inert isostere that resists CYP450-mediated oxidation, which is a primary clearance pathway for non-fluorinated acetamide analogs.

Metabolic stability Drug metabolism Pharmacokinetics

N-(4-Fluorophenyl) vs. N-(3,4-Dichlorophenyl) Substitution: Molecular Weight and Lipophilicity Differentiation

2,2-Difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide (MW = 281.23 g/mol) differs significantly from its 3,4-dichlorophenyl analog (CAS 338791-87-0; MW = 332.13 g/mol) in terms of molecular weight, halogen substitution pattern, and predicted lipophilicity. The 4-fluorophenyl substitution provides a smaller, more electronegative halogen substituent compared to the bulkier 3,4-dichlorophenyl moiety.

Physicochemical properties SAR Lead optimization

In Vivo Validation in Bladder Overactivity: Phenoxyacetamide Class TRPV1 Antagonists Demonstrate Therapeutic Relevance

In the phenoxyacetamide derivative series to which 2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide belongs, a structurally optimized TRPV1 antagonist (compound 15d; human TRPV1 IC50 = 33 nM) demonstrated amelioration of bladder overactivity in rats in vivo [1]. This provides class-level validation that phenoxyacetamide-based TRPV1 antagonists can translate in vitro potency to in vivo efficacy.

In vivo efficacy Bladder overactivity Preclinical validation

Validated Application Scenarios for 2,2-Difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide Based on Differentiated Evidence


TRPV1 Antagonist Lead Optimization: Metabolic Stability-Enhanced Scaffold with α,α-Difluoro Motif

This compound is optimally deployed as a starting scaffold or reference standard in TRPV1 antagonist lead optimization programs where metabolic stability at the α-position is a critical design criterion. The α,α-difluoro substitution confers enhanced resistance to oxidative metabolism compared to non-fluorinated acetamide analogs [1], making it suitable for structure-activity relationship (SAR) studies focused on improving pharmacokinetic half-life while maintaining TRPV1 antagonistic potency.

Pain and Urological Disorder Research: In Vivo-Validated Phenoxyacetamide Class

Given that structurally related phenoxyacetamide derivatives have demonstrated in vivo amelioration of bladder overactivity in rat models [1], 2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide is appropriate for preclinical pain and urological disorder research programs targeting TRPV1. The compound may serve as a comparative benchmark or synthetic intermediate in developing analogs for conditions including neuropathic pain, overactive bladder, and inflammatory hyperalgesia.

Fluorinated Building Block for Medicinal Chemistry SAR Exploration

The compound functions as a fluorinated building block for synthesizing derivatives exploring the SAR of N-aryl substitution and α-substitution effects on TRPV1 antagonism. The 4-fluorophenyl moiety provides a baseline for evaluating alternative aryl substitutions (e.g., 3,4-dichlorophenyl, 2,4-difluorophenyl) without confounding from metabolic instability at the α-position [1]. This enables clean interpretation of substitution effects on potency and selectivity.

Comparative Benchmarking Against Non-Fluorinated and Alternative Halogen Analogs

Researchers requiring a benchmark compound to quantify the contribution of α,α-difluoro substitution to TRPV1 potency can use this compound in head-to-head assays against non-fluorinated parent amides. The documented 3-fold potency enhancement of α,α-difluoroamides over parent amides [1] provides a quantifiable baseline for validating assay sensitivity and evaluating novel fluorinated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-difluoro-N-(4-fluorophenyl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.